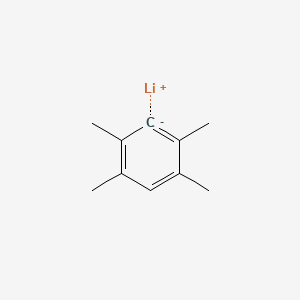

lithium;1,2,4,5-tetramethylbenzene-6-ide

Description

Lithium;1,2,4,5-tetramethylbenzene-6-ide is a lithium-coordinated aromatic compound derived from the deprotonation of 1,2,4,5-tetramethylbenzene (durene) at the 6-position. Durene, a fully substituted benzene derivative with four methyl groups, is a symmetrical molecule (C₆H₂(CH₃)₄) known for its high thermal stability and low solubility in polar solvents . The lithium salt is synthesized via deprotonation using strong lithium bases, such as lithium hydride (LiH) or lithium diisopropylamide (LDA), in anhydrous tetrahydrofuran (THF) . The resulting arylide exhibits unique steric and electronic properties due to the electron-donating methyl groups, making it a potent base and nucleophile in organometallic reactions.

Properties

CAS No. |

142633-71-4 |

|---|---|

Molecular Formula |

C10H13Li |

Molecular Weight |

140.2 g/mol |

IUPAC Name |

lithium;1,2,4,5-tetramethylbenzene-6-ide |

InChI |

InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1 |

InChI Key |

UIQZKGIANBUWTH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CC(=C([C-]=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and reduction: It can participate in redox reactions, although these are less common.

Addition reactions: It can add to multiple bonds, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: It is employed in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Parent Hydrocarbon Isomers

The positional arrangement of methyl groups on the benzene ring significantly impacts reactivity and stability:

Durene’s symmetry enhances its crystalline packing and thermal stability compared to asymmetric isomers, which translates to greater stability in its lithium salt form .

B. Deuterated Derivatives

Deuterated analogs of durene, such as 1,2,4,5-tetramethylbenzene-3,6-d₂ (CAS 1859-01-4) and -d₁₄ (CAS 15502-50-8), are used in kinetic studies to probe reaction mechanisms involving the lithium salt . Isotopic substitution reduces reaction rates (kinetic isotope effects), providing insights into proton-transfer steps .

Research Findings and Data Tables

Table 1: Key Properties of Lithium;1,2,4,5-Tetramethylbenzene-6-ide vs. Analogues

| Property | Lithium Durene-ide | Lithium Mesitylenide | 1,2,3,4-Tetramethylbenzene Lithium Salt |

|---|---|---|---|

| Molecular Symmetry | C₂v | C₃v | Asymmetric |

| Solubility in THF | Moderate | High | Low |

| Thermal Decomposition (°C) | >250 (estimated) | 220–240 | 200–220 |

| Air Sensitivity | Low (steric shield) | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.